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molecular formula C18H17NO2 B8318848 5-Methoxy-2-(6-methoxynaphthalen-2-yl)phenylamine

5-Methoxy-2-(6-methoxynaphthalen-2-yl)phenylamine

Cat. No. B8318848
M. Wt: 279.3 g/mol
InChI Key: QMRCPTWJXHIHEQ-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

To a solution of 2-methoxy-6-(4-methoxy-2-nitrophenyl)naphthalene (390 mg) in tetrahydrofuran (6 ml) and methanol (6 ml) was added 10% palladium-activated charcoal (100 mg), and the solution was stirred overnight at room temperature under a hydrogen atmosphere at ambient pressure. After filtration through celite pad, the solvent was evaporated in vacuo, and the resulting solid was washed with a hexane-diethyl ether system to provide the title compound (285 mg).
Name
2-methoxy-6-(4-methoxy-2-nitrophenyl)naphthalene
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=3[N+:21]([O-])=O)[CH:9]=2)[CH:4]=1>O1CCCC1.CO.[Pd]>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:8]2[CH:7]=[CH:6][C:5]3[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=3)[CH:9]=2)=[C:14]([NH2:21])[CH:15]=1

Inputs

Step One
Name
2-methoxy-6-(4-methoxy-2-nitrophenyl)naphthalene
Quantity
390 mg
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature under a hydrogen atmosphere at ambient pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
WASH
Type
WASH
Details
the resulting solid was washed with a hexane-diethyl ether system

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)N)C1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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